2,6-Di-tert-butyl-4-methylcyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

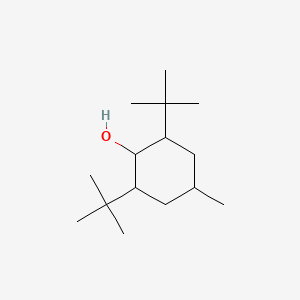

2D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h10-13,16H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXQKWDQCODZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889039 | |

| Record name | Cyclohexanol, 2,6-bis(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163119-16-2 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-methylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163119-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 2,6-bis(1,1-dimethylethyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163119162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2,6-bis(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 2,6-bis(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,6-Di-tert-butyl-4-methylcyclohexanol: A Pivotal Intermediate in Advanced Antioxidant Synthesis

Abstract

Sterically hindered phenols, most notably 2,6-Di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, BHT), are cornerstones of antioxidant chemistry, prized for their ability to scavenge radicals.[1][2] This guide delves into the next frontier: the synthesis, characterization, and strategic application of its saturated alicyclic analogue, 2,6-Di-tert-butyl-4-methylcyclohexanol . By converting the aromatic phenol into a saturated cyclohexanol, we unlock a versatile intermediate. The hydroxyl group, now on a flexible cyclohexane ring, serves as a reactive handle for synthesizing novel, non-phenolic antioxidants with potentially enhanced solubility, thermal stability, and unique reactivity profiles. This document provides researchers and drug development professionals with a comprehensive technical overview, including detailed synthesis protocols, characterization data, and pathways for derivatization.

Part 1: Foundational Concepts: From Phenolic Scavengers to Alicyclic Intermediates

The efficacy of phenolic antioxidants like BHT stems from the ability of the hydroxyl group to donate a hydrogen atom to a free radical. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring and the steric hindrance provided by the bulky tert-butyl groups at the ortho positions.[1] This structure effectively terminates the radical chain reactions that lead to oxidative degradation in materials and biological systems.[1]

While highly effective, the inherent properties of the phenolic ring can be limiting in certain advanced applications. The transition from the planar, aromatic BHT to the puckered, saturated this compound represents a strategic shift in molecular design. This hydrogenation reaction transforms the primary antioxidant into a versatile synthetic intermediate.

The core rationale for this conversion is twofold:

-

Introduction of a Reactive Handle: The secondary alcohol functionality of the cyclohexanol is a robust and versatile site for a wide range of chemical modifications (e.g., esterification, etherification, oxidation) that are not readily accessible with the parent phenol.

-

Modification of Physicochemical Properties: The removal of the aromatic system alters solubility, volatility, and interaction with surrounding matrices, allowing for the design of antioxidants tailored to specific environments, such as non-polar lubricants or specialized polymer systems.

Part 2: Synthesis, Isomerism, and Physicochemical Profile

Synthesis: Catalytic Hydrogenation of BHT

The primary and most efficient route to this compound is the catalytic hydrogenation of its phenolic precursor, 2,6-Di-tert-butyl-4-methylphenol (BHT). This reaction involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.

Reaction Scheme:

-

Starting Material: 2,6-Di-tert-butyl-4-methylphenol (BHT)

-

Product: this compound

-

Reagent: Hydrogen Gas (H₂)

-

Catalyst: Ruthenium-based catalysts (e.g., Ruthenium hydroxide) or Palladium/Carbon (Pd/C) are commonly employed for phenol hydrogenation.[3][4]

-

Conditions: Elevated temperature (e.g., 120°C) and pressure are typically required to drive the reduction of the stable aromatic ring.[4]

Diagram 1: Synthesis of this compound

Caption: Catalytic hydrogenation of BHT to its saturated cyclohexanol derivative.

Protocol 2.1: Laboratory-Scale Synthesis

This protocol is a representative example based on established chemical principles. Researchers must adapt and optimize based on their specific equipment and safety protocols.

-

Reactor Setup: A high-pressure autoclave is charged with 2,6-Di-tert-butyl-4-methylphenol (1.0 mole), a suitable solvent such as dioxane (400 mL), and a catalytic amount of ruthenium hydroxide (e.g., 1 g).[4]

-

Inerting: The autoclave is sealed and purged several times with nitrogen gas to remove all oxygen.

-

Hydrogenation: The vessel is pressurized with hydrogen gas to the target pressure (e.g., 50-100 atm) and heated to 120°C with vigorous stirring.

-

Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake.

-

Work-up: After cooling and carefully venting the excess hydrogen, the catalyst is removed by filtration (e.g., through a pad of Celite). The solvent is then removed under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization or distillation to yield the final this compound.

Isomeric Considerations

The hydrogenation of the substituted phenol can result in different stereoisomers (cis/trans) of the product. The relative orientation of the hydroxyl, methyl, and tert-butyl groups can be influenced by the choice of catalyst and reaction conditions. Characterization of the product mixture by techniques like GC or NMR is essential to determine the isomeric ratio, which may influence the reactivity and properties of subsequent derivatives.

Physicochemical Properties

The conversion from BHT to its cyclohexanol analogue results in significant changes in physical properties.

| Property | 2,6-Di-tert-butyl-4-methylphenol (BHT) | This compound |

| CAS Number | 128-37-0[5] | 163119-16-2 |

| Molecular Formula | C₁₅H₂₄O[6] | C₁₅H₃₀O |

| Molecular Weight | 220.35 g/mol [6] | ~226.41 g/mol |

| Appearance | White to pale-yellow crystalline solid[6][7] | Solid or liquid |

| Melting Point | 69-70 °C[5] | Varies with isomer |

| Boiling Point | 265 °C[5] | Varies with isomer |

| Solubility | Insoluble in water; soluble in organic solvents | Generally higher solubility in nonpolar solvents |

Part 3: The Intermediate in Action: Pathways to Novel Antioxidants

The true value of this compound lies in its utility as a synthetic intermediate. The hydroxyl group serves as a branching point for creating diverse molecular architectures.

Diagram 2: Synthetic Pathways from the Cyclohexanol Intermediate

Caption: Derivatization pathways using the core cyclohexanol intermediate.

Pathway A: Esterification for Enhanced Stability

Reacting the cyclohexanol with carboxylic acids or their derivatives (e.g., acyl chlorides) yields sterically hindered esters. These esters can exhibit improved thermal stability and controlled release of the active alcohol, making them suitable for high-temperature applications like engine lubricants or polymer processing.

Protocol 3.1: Synthesis of a Hindered Propionate Ester

-

Setup: To a solution of this compound (1.0 eq) in a suitable solvent like toluene, add propionyl chloride (1.1 eq) and a base such as triethylamine (1.2 eq) to scavenge the HCl byproduct.

-

Reaction: Stir the mixture at room temperature. The reaction is typically exothermic and can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the resulting ester by vacuum distillation or column chromatography.

Pathway B: Oxidation to a Ketone Intermediate

Oxidation of the secondary alcohol yields the corresponding 2,6-Di-tert-butyl-4-methylcyclohexanone.[8] While the ketone itself is not a primary antioxidant, it is a valuable precursor for synthesizing other functional molecules, such as oximes and hydrazones, which can possess radical scavenging or metal-chelating properties.

Protocol 3.2: Jones Oxidation to the Cyclohexanone

-

Setup: Dissolve this compound (1.0 eq) in acetone and cool the solution in an ice bath.

-

Oxidation: Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring. Maintain the temperature below 10°C. The appearance of a persistent orange-brown color indicates the presence of excess oxidant.

-

Quenching: Quench the reaction by the careful addition of isopropyl alcohol until the solution turns green.

-

Work-up: Dilute the mixture with water and extract the product with diethyl ether. Wash the combined organic extracts with sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer, remove the solvent, and purify the 2,6-Di-tert-butyl-4-methylcyclohexanone by distillation or chromatography.[8]

Part 4: Analytical and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and isomeric composition of this compound and its derivatives.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and separating cis/trans isomers. The mass spectrum provides definitive confirmation of the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance of the aromatic proton signals (around 6.9-7.0 ppm in BHT) and the appearance of complex aliphatic signals (1.0-4.0 ppm) confirm the hydrogenation of the ring.[9] The signal for the proton on the hydroxyl-bearing carbon (carbinol proton) is a key diagnostic peak.

-

¹³C NMR: Confirms the conversion of sp² aromatic carbons to sp³ aliphatic carbons.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The key transformation is the disappearance of the aromatic C=C stretching bands (approx. 1600 cm⁻¹) and the appearance of strong C-H stretching bands for the saturated ring just below 3000 cm⁻¹. The broad O-H stretch for the alcohol group remains a prominent feature.

Part 5: Conclusion and Future Outlook

This compound is more than just a hydrogenated derivative of BHT; it is a strategic platform for innovation in antioxidant technology. By providing a non-phenolic, sterically hindered scaffold with a versatile hydroxyl handle, it enables the synthesis of new classes of stabilizers. Future research will likely focus on creating multifunctional antioxidants by attaching other active moieties to the cyclohexanol ring, leading to compounds with synergistic effects, improved physical properties, and enhanced performance in demanding applications ranging from industrial lubricants to advanced biomaterials and pharmaceuticals.

References

- 1. Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety - MedCrave online [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. prepchem.com [prepchem.com]

- 5. 2,6-Di-tert-butyl-4-methylphenol for synthesis 128-37-0 [sigmaaldrich.com]

- 6. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A16863.30 [thermofisher.cn]

- 8. 2,6-Di-tert-butyl-4-methylcyclohexanone | C15H28O | CID 228974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Stereoisomers of 2,6-Di-tert-butyl-4-methylcyclohexanol

Abstract

This technical guide provides a comprehensive exploration of the stereoisomers of 2,6-di-tert-butyl-4-methylcyclohexanol, a sterically hindered cyclohexanol derivative. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, conformational analysis, and characterization of these stereoisomers. By leveraging established principles of stereochemistry and drawing parallels with closely related compounds, this guide offers field-proven insights into the molecular architecture and properties of this complex molecule. The causality behind experimental choices is emphasized, and all protocols are presented as self-validating systems.

Introduction: The Significance of Stereoisomerism in Substituted Cyclohexanes

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its physical, chemical, and biological properties. In cyclic systems like cyclohexane, the puckered nature of the ring gives rise to distinct conformational isomers, primarily the stable chair conformation. When substituents are introduced onto the cyclohexane ring, they can occupy either axial or equatorial positions, leading to diastereomers with differing stabilities and reactivities.

The molecule of interest, this compound, presents a fascinating case study in stereoisomerism. With three stereocenters at carbons 1, 2, and 4, and the bulky tert-butyl groups significantly influencing the ring's conformation, a detailed analysis is paramount. The precursor to this compound, 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene or BHT), is a widely used antioxidant in the food, cosmetic, and pharmaceutical industries.[1] The hydrogenation of BHT to its corresponding cyclohexanol derivatives potentially modifies its antioxidant properties and introduces new biological activities. Understanding the stereoisomers of this compound is therefore crucial for any potential applications of these hydrogenated derivatives.

The Stereoisomers of this compound

Due to the presence of three chiral centers (C1, C2, and C4), there are 2^3 = 8 possible stereoisomers of this compound, existing as four pairs of enantiomers. These diastereomeric pairs can be broadly classified based on the relative orientations (cis or trans) of the substituents. The key to understanding their properties lies in their conformational preferences in the chair form.

Synthesis and Separation of Stereoisomers

A logical and common synthetic route to the stereoisomers of this compound is the reduction of the corresponding ketone, 2,6-di-tert-butyl-4-methylcyclohexanone. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the reducing agent.

Synthesis via Ketone Reduction

The precursor ketone, 2,6-di-tert-butyl-4-methylcyclohexanone, can be synthesized from 2,6-di-tert-butyl-4-methylphenol (BHT).

Protocol 1: Synthesis of 2,6-Di-tert-butyl-4-methylcyclohexanone

-

Oxidation of BHT: Oxidize 2,6-di-tert-butyl-4-methylphenol using a suitable oxidizing agent, such as chromic acid or Dess-Martin periodinane, to yield the corresponding cyclohexadienone.

-

Hydrogenation: Catalytically hydrogenate the cyclohexadienone using a catalyst like palladium on carbon (Pd/C) to reduce the double bonds and form the saturated ketone, 2,6-di-tert-butyl-4-methylcyclohexanone.[2]

Protocol 2: Stereoselective Reduction of 2,6-Di-tert-butyl-4-methylcyclohexanone

The stereoselectivity of the reduction of the carbonyl group is governed by the direction of hydride attack.

-

Axial Attack (leading to the equatorial alcohol): Small, unhindered reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) preferentially attack from the axial face of the carbonyl group. This is due to less steric hindrance from the axial hydrogens at the C3 and C5 positions, leading to the formation of the equatorial alcohol as the major product.

-

Equatorial Attack (leading to the axial alcohol): Bulky, sterically demanding reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), attack from the more open equatorial face, resulting in the formation of the axial alcohol as the predominant isomer.

Experimental Workflow:

References

The Unseen Gatekeeper: A Technical Guide to the Conformational Analysis of 2,6-Di-tert-butyl-4-methylcyclohexanol

Abstract

In the intricate world of molecular architecture, the seemingly subtle interplay of atomic arrangements dictates the macroscopic properties and reactivity of a compound. This technical guide delves into the conformational landscape of 2,6-Di-tert-butyl-4-methylcyclohexanol, a molecule where extreme steric hindrance serves as the primary architect of its three-dimensional structure. For researchers, scientists, and drug development professionals, understanding the profound influence of bulky substituents on a flexible cyclohexane core is paramount for predicting molecular interactions, designing targeted therapeutics, and controlling reaction outcomes. This document provides a comprehensive analysis grounded in the fundamental principles of stereochemistry, supported by established experimental data from analogous systems, and elucidated through detailed computational and spectroscopic methodologies. We will explore the synthesis of this sterically encumbered alcohol, dissect the energetic penalties that govern its conformational preferences, and present a workflow for its theoretical and experimental characterization.

Introduction: The Cyclohexane Ring and the Tyranny of Steric Hindrance

The cyclohexane ring is a ubiquitous motif in organic and medicinal chemistry, prized for its structural versatility. In its lowest energy state, it adopts a "chair" conformation, which minimizes both angle strain (by maintaining near-ideal tetrahedral bond angles) and torsional strain (by staggering adjacent carbon-hydrogen bonds).[1][2] This conformational flexibility allows for a "ring flip," an interconversion between two chair forms where axial substituents become equatorial and vice versa.[3]

However, the introduction of substituents dramatically alters this dynamic equilibrium. The energetic preference of a substituent for the more spacious equatorial position over the sterically congested axial position is quantified by its A-value (conformational free energy difference).[4][5] The tert-butyl group, with its immense steric bulk, possesses one of the highest A-values, effectively "locking" the cyclohexane ring into a single, rigid conformation where it occupies an equatorial position to avoid debilitating 1,3-diaxial interactions.[6][7]

The subject of this guide, this compound, presents an extreme case of steric congestion. With two bulky tert-butyl groups flanking a hydroxyl and a methyl group, the conformational preferences are not merely guided but dictated by the overwhelming need to minimize steric repulsion.

Synthesis of this compound and its Stereoisomers

The primary route to this compound involves the catalytic hydrogenation of its phenolic precursor, 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, BHT).[8] BHT is a widely available antioxidant synthesized from 4-methylphenol (p-cresol) and isobutylene.[9][10]

Experimental Protocol: Catalytic Hydrogenation of 2,6-Di-tert-butyl-4-methylphenol

Objective: To synthesize this compound via the reduction of the aromatic ring of BHT.

Methodology:

-

Catalyst Selection: A rhodium-on-carbon (Rh/C) or ruthenium-on-carbon (Ru/C) catalyst is typically employed for the hydrogenation of phenolic rings under milder conditions than those required for less reactive catalysts like palladium or platinum.[11]

-

Reaction Setup: A high-pressure autoclave is charged with 2,6-di-tert-butyl-4-methylphenol, a suitable solvent (e.g., ethanol or cyclohexane), and the chosen catalyst (typically 1-5 mol%).

-

Hydrogenation: The vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 50-100 atm). The reaction mixture is heated (100-150 °C) and stirred vigorously for several hours until hydrogen uptake ceases.

-

Workup and Purification: After cooling and venting, the catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure, and the resulting crude product, a mixture of stereoisomers, can be purified by column chromatography or recrystallization.

Stereochemical Considerations:

The hydrogenation of the planar aromatic ring creates two new stereocenters at C1 (bearing the hydroxyl group) and C4 (bearing the methyl group). This can result in the formation of different stereoisomers (cis and trans). The stereochemical outcome is influenced by the catalyst, solvent, and reaction conditions.

Furthermore, the reduction of the intermediate ketone, 2,6-di-tert-butyl-4-methylcyclohexanone, with reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will also yield a mixture of alcohol isomers.[12] The stereoselectivity of this reduction is governed by the direction of hydride attack (axial vs. equatorial), which is influenced by the steric hindrance imposed by the axial and equatorial substituents on the ring.[6][13]

Conformational Analysis: A Deductive Approach

Due to the extreme steric hindrance in this compound, obtaining experimental data like a single crystal X-ray structure can be challenging. Therefore, a deductive analysis based on established stereochemical principles is essential.

The Dominance of the Di-tert-butyl Groups

The two tert-butyl groups at positions 2 and 6 are the primary determinants of the ring's conformation. To avoid severe steric clashes, both tert-butyl groups must occupy equatorial positions. This effectively locks the cyclohexane ring into a single, rigid chair conformation. A ring flip that would place either tert-butyl group in an axial position is energetically prohibitive.

This conformational locking has profound consequences for the relative orientations of the other substituents.

Analysis of the cis and trans Isomers

Let us consider the possible stereoisomers based on the relative positions of the hydroxyl and methyl groups.

-

cis-2,6-Di-tert-butyl-4-methylcyclohexanol: In this isomer, the hydroxyl and methyl groups are on the same side of the ring. With the two tert-butyl groups locked in equatorial positions, a chair conformation would force one of the remaining substituents (hydroxyl or methyl) into an axial position, leading to significant 1,3-diaxial interactions. Given the extreme steric hindrance, it is highly probable that this isomer would be forced to adopt a non-chair conformation, such as a twist-boat conformation , to alleviate these repulsive interactions. In a twist-boat, all four substituents could potentially occupy pseudo-equatorial positions, which would be energetically more favorable than a highly strained chair.[14]

-

trans-2,6-Di-tert-butyl-4-methylcyclohexanol: In this isomer, the hydroxyl and methyl groups are on opposite sides of the ring. This arrangement allows for a stable chair conformation where all four substituents can occupy equatorial positions . This conformation minimizes all major steric interactions:

-

The two bulky tert-butyl groups are equatorial.

-

The methyl group is equatorial.

-

The hydroxyl group is equatorial.

-

This all-equatorial arrangement represents the global energy minimum for any stereoisomer of this compound. Therefore, the trans isomer is predicted to be significantly more stable than the cis isomer.

Quantitative Energetic Considerations

The energetic preferences can be estimated using A-values, which represent the energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane.

| Substituent | A-value (kcal/mol) |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| -CH₃ (Methyl) | 1.74 |

| -OH (Hydroxyl) | 0.94 (in aprotic solvent) |

Table 1: A-values for relevant substituents.[4][5]

In a hypothetical chair conformation of the cis isomer with both tert-butyl groups equatorial, either the methyl group or the hydroxyl group would be forced into an axial position, incurring a steric penalty of at least 0.94 kcal/mol. However, the actual energy penalty would be much higher due to the interaction with the bulky neighboring tert-butyl groups, not just the axial hydrogens.

For the trans isomer with all substituents equatorial, there are no significant 1,3-diaxial interactions, making it the most stable conformation by a large margin.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for conformational analysis.[15] In a conformationally locked cyclohexane, the axial and equatorial protons have distinct chemical shifts and coupling constants.

-

Chemical Shifts: Generally, axial protons are more shielded and appear at a higher field (lower ppm) than equatorial protons.[16][17]

-

Coupling Constants (J-values): The dihedral angle between adjacent protons determines the magnitude of their coupling constant.

-

Axial-Axial (J_ax,ax): Large coupling (typically 10-13 Hz) due to a ~180° dihedral angle.

-

Axial-Equatorial (J_ax,eq): Small coupling (typically 2-5 Hz) due to a ~60° dihedral angle.

-

Equatorial-Equatorial (J_eq,eq): Small coupling (typically 2-5 Hz) due to a ~60° dihedral angle.

-

For the predicted stable trans isomer of this compound, the proton at C1 (attached to the hydroxyl group) would be in an axial position. We would therefore expect to see a signal for this proton that is a triplet of triplets (or a more complex multiplet) with large axial-axial couplings to the axial protons on C2 and C6.

Computational Chemistry

In the absence of experimental data, computational methods such as molecular mechanics and density functional theory (DFT) can provide valuable insights into the relative energies and geometries of different conformations.[1][18][19]

Objective: To determine the lowest energy conformation of the cis and trans isomers of this compound.

Conclusion and Implications for Drug Development

The conformational analysis of this compound reveals a molecule whose three-dimensional structure is overwhelmingly dictated by the steric demands of its two tert-butyl groups. The principle of avoiding severe 1,3-diaxial interactions forces these bulky substituents into equatorial positions, effectively locking the cyclohexane ring into a rigid chair conformation for the trans isomer, which is predicted to be the most stable stereoisomer with all substituents in equatorial positions. The cis isomer is likely forced into a higher-energy twist-boat conformation to alleviate steric strain.

For professionals in drug development, this case study serves as a potent reminder of the power of steric hindrance in molecular design. The ability to lock a flexible ring system into a single, well-defined conformation can be a powerful tool for:

-

Enhancing Receptor Binding Affinity: By pre-organizing a molecule into the bioactive conformation, the entropic penalty of binding is reduced.

-

Improving Selectivity: A rigid conformation can lead to more specific interactions with a target receptor and reduce off-target effects.

-

Controlling Metabolic Stability: Steric shielding of metabolically labile sites can increase a drug's half-life.

The principles elucidated in this guide, while focused on a specific molecule, are broadly applicable to the design and analysis of any cyclic system where conformational control is a key determinant of function.

References

- 1. youtube.com [youtube.com]

- 2. Conformational analysis of cyclohexane | PPTX [slideshare.net]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. RU2137749C1 - 2,6-di-tert-butyl-4-methylphenol (agidol-1) production process - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. ncert.nic.in [ncert.nic.in]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. mriquestions.com [mriquestions.com]

- 17. reddit.com [reddit.com]

- 18. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Di-tert-butyl-4-methylcyclohexanol (CAS: 163119-16-2)

This guide provides a comprehensive technical overview of 2,6-Di-tert-butyl-4-methylcyclohexanol, a sterically hindered aliphatic alcohol. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, potential applications, and safety considerations of this unique molecule. The structure of this guide is designed to logically present the scientific narrative, moving from foundational chemistry to prospective applications.

Introduction: The Significance of Steric Hindrance in Cyclohexanols

Substituted cyclohexanes are fundamental scaffolds in a vast array of biologically active compounds and natural products.[1] The introduction of bulky substituents, such as tert-butyl groups, imparts significant steric hindrance, which can profoundly influence a molecule's reactivity, conformational preference, and metabolic stability.[2][3] In the context of drug discovery, strategically placed bulky groups can serve as "metabolic shields," preventing enzymatic degradation by cytochrome P450 enzymes and thereby enhancing a drug candidate's half-life and oral bioavailability.[3][4]

This compound is a prime example of such a sterically encumbered molecule. Its structure, featuring two bulky tert-butyl groups flanking the hydroxyl moiety, suggests a range of intriguing properties and potential applications, from a building block in complex organic synthesis to a precursor for novel therapeutic agents. This guide will explore these facets in detail, providing both established data and scientifically grounded hypotheses to stimulate further research.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in research and development.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 163119-16-2 | AA Blocks[5], Aaronchem[1] |

| Molecular Formula | C₁₅H₃₀O | AA Blocks[5], Aaronchem[1] |

| Molecular Weight | 226.40 g/mol | AA Blocks[5], Aaronchem[1] |

| Appearance | Solid | AA Blocks[5] |

| Boiling Point | 270 °C at 760 mmHg | AA Blocks[5] |

| Storage | Room Temperature, in a dry area | AA Blocks[5] |

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the diastereotopic protons of the cyclohexane ring. Key signals would include a broad singlet for the hydroxyl proton, a multiplet for the proton on the carbon bearing the hydroxyl group, and distinct singlets for the protons of the two tert-butyl groups and the methyl group. The chemical shifts and coupling constants will be highly dependent on the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbon atoms of the cyclohexane ring, the tert-butyl groups, and the methyl group. The chemical shift of the carbon attached to the hydroxyl group would be in the typical range for secondary alcohols.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aliphatic groups will appear just below 3000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M+) at m/z 226.4. Common fragmentation patterns would include the loss of a water molecule (M-18) and cleavage of the tert-butyl groups.

Synthesis of this compound

Caption: Proposed two-step synthesis of this compound from BHT.

Step 1: Oxidation of 2,6-Di-tert-butyl-4-methylphenol to 2,6-Di-tert-butyl-4-methylcyclohexanone

The initial step involves the oxidation of the phenolic precursor to the corresponding cyclohexanone. This transformation requires a selective oxidizing agent that can convert the phenol to a ketone without causing significant side reactions.

Protocol:

-

Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-Di-tert-butyl-4-methylphenol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Oxidizing Agent Addition: To the stirred solution, add a solution or slurry of an appropriate oxidizing agent, such as Pyridinium chlorochromate (PCC) (1.5 eq), in DCM portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2,6-Di-tert-butyl-4-methylcyclohexanone.

Step 2: Reduction of 2,6-Di-tert-butyl-4-methylcyclohexanone to this compound

The second step is the reduction of the ketone to the desired secondary alcohol. This is a standard transformation in organic synthesis, and several reducing agents can be employed. The choice of reducing agent can influence the stereochemical outcome of the reaction.

Protocol:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve the 2,6-Di-tert-butyl-4-methylcyclohexanone (1.0 eq) obtained from the previous step in a suitable protic solvent, such as methanol or ethanol.

-

Reducing Agent Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.1 eq) portion-wise. The reaction is typically exothermic and should be controlled by the rate of addition.

-

Reaction Monitoring and Quenching: Monitor the reaction by TLC. Once the starting material is consumed, the reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy any excess NaBH₄.

-

Extraction and Purification: The product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude alcohol can be purified by recrystallization or column chromatography to afford the final product, this compound.

Stereochemical Considerations

The reduction of the prochiral 2,6-Di-tert-butyl-4-methylcyclohexanone will result in the formation of stereoisomers. The bulky tert-butyl groups will significantly influence the approach of the hydride reagent, leading to a diastereomeric mixture of cis and trans isomers.[6][7] The relative ratio of these isomers will depend on the reducing agent used and the reaction conditions.[8][9] The equatorial approach of the hydride is generally favored, leading to the formation of the axial alcohol as the major product. However, the steric hindrance from the adjacent tert-butyl groups may alter this preference. A detailed stereochemical analysis of the product mixture using techniques like NMR spectroscopy would be essential to characterize the outcome of the synthesis.

Potential Applications and Research Directions

While specific applications for this compound are not extensively documented, its unique structure as a sterically hindered alcohol opens up several avenues for research and development.

Precursor in Fine Chemical Synthesis

The hydroxyl group of this compound can be further functionalized to create a variety of derivatives. Its steric bulk can be exploited to direct the stereochemical outcome of subsequent reactions, making it a potentially valuable chiral auxiliary or building block in the synthesis of complex molecules.

Role in Medicinal Chemistry and Drug Discovery

-

Metabolic Stability: The tert-butyl groups in this molecule are known to enhance metabolic stability by shielding adjacent functional groups from enzymatic attack.[3][4] This makes the this compound scaffold an interesting platform for the design of new drug candidates with improved pharmacokinetic profiles.

-

Antioxidant and Cytoprotective Properties: Sterically hindered phenols are well-known for their antioxidant and cytoprotective activities.[10][11][12] While the phenolic hydroxyl group is absent in the target molecule, it could be a metabolite of a prodrug designed to release a phenolic antioxidant in vivo. Further research into the biological activity of this cyclohexanol derivative and its potential conversion to the corresponding phenol is warranted.

-

Novel Scaffolds: The rigid and well-defined conformation of the substituted cyclohexane ring can serve as a scaffold for the spatial presentation of pharmacophoric groups, enabling the design of potent and selective ligands for various biological targets.

References

- 1. Modular access to substituted cyclohexanes with kinetic stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mmccollege.ac.in [mmccollege.ac.in]

- 7. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Sterically Hindered Phenols as Antioxidant | Semantic Scholar [semanticscholar.org]

solubility of 2,6-Di-tert-butyl-4-methylcyclohexanol in organic solvents

An In-depth Technical Guide to the Solubility of 2,6-Di-tert-butyl-4-methylcyclohexanol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this sterically hindered alcohol and offers a detailed, field-proven protocol for its quantitative determination in various organic solvents. By synthesizing chemical theory with practical experimental methodology, this guide serves as an essential resource for laboratory applications, from reaction chemistry to formulation development.

Introduction: Understanding the Molecule

This compound is a substituted cyclohexanol derivative characterized by significant steric hindrance around the hydroxyl functional group. Its molecular structure, featuring two bulky tert-butyl groups and a methyl group on the cyclohexane ring, dictates its physicochemical properties, most notably its solubility. The interplay between the polar hydroxyl group, capable of hydrogen bonding, and the large, nonpolar hydrocarbon backbone results in a nuanced solubility profile that is critical for its application in organic synthesis and materials science.[1]

The "like dissolves like" principle serves as a foundational concept for predicting solubility.[1][2] This rule suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the dominant nonpolar surface area suggests a higher affinity for nonpolar organic solvents. Conversely, the hydroxyl group provides a site for hydrogen bonding, which can facilitate solubility in more polar solvents to a certain extent.[1] However, the steric shielding of this hydroxyl group by the adjacent tert-butyl groups can impede its interaction with solvent molecules, a key factor that must be considered.

Theoretical Solubility Profile

Based on its molecular structure, a qualitative solubility profile for this compound in a range of common organic solvents can be predicted. The large nonpolar character imparted by the C15 hydrocarbon skeleton suggests good solubility in nonpolar and weakly polar solvents. The presence of the hydroxyl group, despite its steric hindrance, may allow for some solubility in polar aprotic and, to a lesser extent, polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | High | The large, nonpolar hydrocarbon structure of the solute interacts favorably with the nonpolar solvent molecules through London dispersion forces.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | These solvents have a dipole moment that can interact with the hydroxyl group of the solute, while their organic portion can solvate the hydrocarbon backbone. |

| Polar Aprotic | Dichloromethane, Chloroform | Moderate to High | Similar to other polar aprotic solvents, these can engage in dipole-dipole interactions. Their ability to solvate large organic molecules is generally good. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | While these solvents can act as hydrogen bond donors and acceptors, the steric hindrance around the solute's hydroxyl group may limit the effectiveness of these interactions. The "like dissolves like" principle is less effective as the nonpolar character of the solute dominates.[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate | DMSO is a very strong organic solvent capable of dissolving a wide array of organic materials.[3] Its high polarity and ability to act as a hydrogen bond acceptor would suggest some solubility, though the large nonpolar part of the solute is a counteracting factor. |

| Aqueous | Water | Very Low/Insoluble | The large hydrophobic hydrocarbon structure will dominate, leading to very poor solubility in water despite the presence of a hydroxyl group. |

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a robust method for the quantitative determination of the solubility of this compound. This method is designed to be self-validating by ensuring equilibrium is reached and by employing accurate analytical techniques for concentration measurement.

Principle of the Method

This protocol utilizes the isothermal equilibrium method. A supersaturated solution of the solute in the test solvent is prepared and allowed to equilibrate at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, typically by gravimetric analysis after solvent evaporation or by a chromatographic technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (purity >97%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatic shaker or water bath

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or an analytical evaporator.

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of 10 mL glass vials, add an excess amount of this compound (e.g., 500 mg). The key is to have undissolved solid remaining at equilibrium.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 36, and 48 hours) to ensure the measured solubility is constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a PTFE syringe filter. This filtration step is critical to remove any undissolved microcrystals.

-

Accurately weigh a known volume of the filtered supernatant into a pre-weighed vial. This will be used for gravimetric analysis or for dilution prior to chromatographic analysis.

-

-

Analytical Determination:

-

Gravimetric Method:

-

Gently evaporate the solvent from the pre-weighed vial containing the supernatant under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculate the solubility in g/100 mL or other appropriate units.

-

-

Chromatographic Method (GC-FID):

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Accurately dilute the collected supernatant to fall within the calibration range.

-

Analyze the standards and the diluted sample by GC-FID.

-

Quantify the concentration of the solute in the supernatant based on the calibration curve.

-

-

Factors Influencing Solubility: A Deeper Dive

Several factors beyond the simple "like dissolves like" rule influence the solubility of this compound.

-

Steric Hindrance: The two tert-butyl groups adjacent to the hydroxyl group create significant steric bulk. This shielding effect can physically obstruct the hydroxyl group's ability to form hydrogen bonds with polar protic solvent molecules, thereby reducing solubility in solvents like methanol and ethanol.

-

Molecular Shape and Packing: As a solid, the crystal lattice energy of this compound must be overcome by the energy of solvation for it to dissolve. The irregular shape of the molecule may lead to less efficient crystal packing, potentially lowering the energy barrier to dissolution compared to more planar molecules.

-

Temperature: The solubility of solids in liquids generally increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will favor the endothermic process. For formulation or reaction design, determining solubility at different temperatures can be crucial.

Caption: Intermolecular forces governing solubility.

Conclusion

References

An In-Depth Technical Guide to 2,6-Di-tert-butyl-4-methylcyclohexanol: Synthesis, Stereochemistry, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,6-Di-tert-butyl-4-methylcyclohexanol, a sterically hindered cycloaliphatic alcohol. With its unique structural features, this compound serves as a valuable synthetic intermediate, particularly in the development of novel antioxidants and specialized chemical entities. We will delve into its core physicochemical properties, robust synthetic methodologies, the critical influence of stereochemistry on its synthesis and characterization, and its potential applications derived from the well-established utility of the hindered phenol family.

Core Molecular Attributes

The fundamental molecular characteristics of this compound form the basis of its chemical behavior and potential utility.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₀O | [1][2][3][4] |

| Molecular Weight | 226.40 g/mol | [1][2][3][4][5] |

| CAS Number | 163119-16-2 | [1][2][3][5] |

| Boiling Point | 270 °C | [6] |

| Flash Point | 112 °C | [6] |

| Physical Form | Solid or Liquid | [5] |

| Storage Conditions | Room temperature, dry environment |

Synthesis of this compound: A Tale of Two Precursors

The synthesis of this compound is primarily achieved through two strategic pathways, both originating from readily available precursors. The choice of method often depends on the desired stereochemical outcome, scalability, and available laboratory infrastructure.

-

Catalytic Hydrogenation of 2,6-Di-tert-butyl-4-methylphenol (BHT)

-

Chemical Reduction of 2,6-Di-tert-butyl-4-methylcyclohexanone

The following diagram illustrates the synthetic relationship between the precursors and the final product.

References

- 1. saspublishers.com [saspublishers.com]

- 2. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vinatiorganics.com [vinatiorganics.com]

- 4. 2,6-Bis-tert-butyl-4-methylcyclohexanol | 163119-16-2 [m.chemicalbook.com]

- 5. Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles [mdpi.com]

- 6. Page loading... [wap.guidechem.com]

Spectral Analysis of 2,6-Di-tert-butyl-4-methylcyclohexanol: A Predictive Guide

This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2,6-Di-tert-butyl-4-methylcyclohexanol. In the absence of readily available, published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to offer a comprehensive interpretation for researchers, scientists, and professionals in drug development.

Introduction: Structure and Stereochemistry

This compound is a polysubstituted cyclohexanol featuring two bulky tert-butyl groups at the 2 and 6 positions, a methyl group at the 4 position, and a hydroxyl group at the 1 position. The stereochemistry of these substituents significantly influences the conformational preference of the cyclohexane ring and, consequently, its spectral characteristics. The bulky tert-butyl groups are expected to predominantly occupy equatorial positions to minimize steric strain, which will lock the cyclohexane ring in a specific chair conformation. This conformational rigidity simplifies the interpretation of the NMR spectra.

The relative positions of the substituents give rise to several possible stereoisomers. This guide will focus on the most likely diastereomer where all bulky substituents are in the equatorial position and the hydroxyl group can be either axial or equatorial, leading to cis and trans isomers relative to the methyl group.

Caption: Chair conformation of this compound with equatorial substituents.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be complex in the aliphatic region due to the overlapping signals of the cyclohexane ring protons. However, the conformational rigidity will result in well-defined multiplicities. The chemical shifts are influenced by the electronegativity of the hydroxyl group and the steric effects of the tert-butyl and methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| OH | 1.0 - 3.0 | Broad Singlet | - |

| H1 (CH-OH) | 3.5 - 4.0 | Multiplet | - |

| H2, H6 (CH-tBu) | 1.5 - 1.8 | Multiplet | - |

| H3, H5 (CH₂) | 1.2 - 1.6 (axial), 1.8 - 2.1 (equatorial) | Multiplet | - |

| H4 (CH-CH₃) | 1.0 - 1.4 | Multiplet | - |

| CH₃ (at C4) | 0.8 - 1.0 | Doublet | ~7 |

| t-Butyl (at C2, C6) | 0.8 - 1.1 | Singlet | - |

Causality behind Predictions:

-

OH Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent due to hydrogen bonding. It typically appears as a broad singlet.

-

H1 (Carbinol Proton): The proton on the carbon bearing the hydroxyl group (C1) is expected to be the most downfield of the ring protons due to the deshielding effect of the oxygen atom. Its multiplicity will depend on the orientation (axial or equatorial) and the coupling with neighboring protons. Protons on carbons adjacent to an alcohol oxygen typically appear in the 3.4-4.5 ppm range.[1]

-

H2, H6 Protons: These protons are adjacent to the bulky tert-butyl groups and are expected to be in a shielded environment.

-

H3, H5, and H4 Protons: These methylene and methine protons of the cyclohexane ring will have complex splitting patterns due to geminal and vicinal couplings. The axial and equatorial protons will have different chemical shifts.

-

Methyl Protons: The methyl group at C4 will appear as a doublet due to coupling with the H4 proton. Methyl groups on a cyclohexane ring typically resonate at a high field, around 0.9 ppm.[2]

-

tert-Butyl Protons: The eighteen protons of the two tert-butyl groups are equivalent and will appear as a sharp singlet at a high field due to their shielded environment.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide distinct signals for each carbon atom in the molecule, reflecting the symmetry and the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (CH-OH) | 65 - 75 |

| C2, C6 (CH-tBu) | 50 - 60 |

| C3, C5 (CH₂) | 30 - 40 |

| C4 (CH-CH₃) | 25 - 35 |

| CH₃ (at C4) | 20 - 25 |

| Quaternary C (t-Butyl) | 30 - 35 |

| CH₃ (t-Butyl) | 25 - 30 |

Causality behind Predictions:

-

C1 (Carbinol Carbon): The carbon attached to the hydroxyl group is significantly deshielded and will appear in the 65-75 ppm region. Carbons adjacent to an alcohol oxygen typically show up in the 50-65 ppm range.[1]

-

C2, C6: These carbons are also deshielded due to the bulky tert-butyl substituents.

-

C3, C5, C4: These carbons of the cyclohexane ring will resonate in the typical aliphatic region for cycloalkanes.

-

Methyl and tert-Butyl Carbons: The carbons of the methyl and tert-butyl groups will appear in the upfield region of the spectrum.

Predicted Infrared (IR) Spectral Data

The IR spectrum is particularly useful for identifying the presence of the hydroxyl functional group.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity and Shape |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong, Sharp |

| C-O Stretch | 1050 - 1150 | Strong, Sharp |

| C-H Bend | 1350 - 1480 | Medium |

Causality behind Predictions:

-

O-H Stretch: The most characteristic feature in the IR spectrum of an alcohol is the strong, broad absorption band for the O-H stretching vibration, typically appearing in the 3200-3600 cm⁻¹ region.[1][3][4] The broadness is due to hydrogen bonding.

-

C-H Stretch: The sharp peaks in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in alkanes.

-

C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ range is expected for the C-O stretching vibration of a secondary alcohol.[5]

-

C-H Bend: The absorptions in the 1350-1480 cm⁻¹ region correspond to the bending vibrations of the CH₂, and CH₃ groups.

Experimental Protocols

To obtain high-quality spectral data for this compound, the following experimental procedures are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility and a clean spectral window.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution, which is crucial for interpreting the complex proton spectrum.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is useful for assigning quaternary carbons and confirming the overall structure.

-

Caption: Recommended workflow for NMR spectral acquisition and analysis.

Infrared Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solution Phase: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The predicted NMR and IR data, along with the detailed interpretation and recommended experimental protocols, serve as a valuable resource for the identification and characterization of this molecule. Experimental verification of these predictions is highly recommended for definitive structural elucidation.

References

- 1. 2,6-Di-tert-butyl-4-methylcyclohexanone | C15H28O | CID 228974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one [webbook.nist.gov]

- 3. TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. C-13 NMR Spectrum [acadiau.ca]

Methodological & Application

Synthesis of 2,6-Di-tert-butyl-4-methylcyclohexanol: A Detailed Laboratory Guide

This comprehensive guide provides detailed protocols for the laboratory synthesis of 2,6-Di-tert-butyl-4-methylcyclohexanol, a valuable sterically hindered alcohol with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven methodologies. We will explore two primary, reliable synthetic pathways starting from readily available precursors: the catalytic hydrogenation of 2,6-di-tert-butyl-4-methylphenol (BHT) and the reduction of 2,6-di-tert-butyl-4-methylcyclohexanone.

Introduction: The Significance of Steric Hindrance

This compound is a fascinating molecule characterized by the presence of two bulky tert-butyl groups flanking the hydroxyl functionality on a cyclohexane ring. This steric hindrance imparts unique chemical properties, influencing its reactivity and potential applications. The bulky nature of the tert-butyl groups can direct the stereochemical outcome of reactions and provide stability against unwanted side reactions, making it a valuable building block in the synthesis of complex molecules and specialty polymers.

Chemical Principles and Strategic Synthesis Design

The synthesis of this compound can be approached through two main retrosynthetic disconnections, as illustrated below. Each pathway offers distinct advantages and requires specific experimental considerations.

Application Notes and Protocols for the Evaluation of 2,6-Di-tert-butyl-4-methylcyclohexanol as a Novel Polymer Stabilizer

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the potential application of 2,6-Di-tert-butyl-4-methylcyclohexanol in polymer stabilization. While hindered phenolic antioxidants are a cornerstone of polymer protection, this guide explores the closely related, yet less documented, sterically hindered alicyclic alcohol, this compound. We will first establish the foundational principles of oxidative degradation in polymers and the established mechanism of stabilization by hindered phenols. Subsequently, we will introduce this compound, detailing its structure and known properties. The core of this document presents detailed, field-proven protocols for the incorporation and rigorous evaluation of this compound's efficacy as a primary antioxidant in a polymer matrix. These protocols are designed to be self-validating, providing a clear pathway for determining the compound's potential to enhance the durability and service life of polymeric materials.

Introduction: The Challenge of Polymer Degradation

Polymers are susceptible to degradation from a variety of environmental factors, including heat, light, and oxygen.[1] This degradation is often an auto-catalytic, free-radical chain reaction that leads to a decline in the material's mechanical, aesthetic, and functional properties.[1][2] Common manifestations of polymer degradation include discoloration (yellowing), embrittlement, cracking, and changes in melt viscosity.[1] To counteract these effects and extend the service life of polymer products, antioxidant additives are incorporated into the polymer matrix.[3][4]

Hindered phenolic compounds are a primary class of antioxidants that protect polymers by scavenging peroxy radicals, which are key intermediates in the oxidative degradation process.[1][2] Their efficacy is largely attributed to the sterically hindered environment around the hydroxyl group, which enhances their stability and selectivity.[3] This guide focuses on a related but less-explored compound, this compound, as a potential novel polymer stabilizer.

Mechanistic Insight: Stabilization by Sterically Hindered Moieties

The primary mechanism of action for hindered phenolic antioxidants involves the donation of a hydrogen atom from the hydroxyl group to a peroxy radical (ROO•), effectively neutralizing it and terminating the degradation chain reaction.[2] The resulting phenoxy radical is stabilized by resonance and the steric hindrance provided by the bulky tert-butyl groups, which prevents it from initiating new degradation chains.[2]

While this compound is an alicyclic alcohol and not an aromatic phenol, the presence of bulky tert-butyl groups adjacent to the hydroxyl group suggests a potential for similar steric shielding. The hypothesis is that this compound could act as a hydrogen atom donor to scavenge free radicals, with the resulting radical being sterically hindered.

Caption: General mechanism of polymer auto-oxidation and interruption by a hindered antioxidant.

Compound of Interest: this compound

-

Chemical Structure: (Self-generated image, as a real one is not available through the tools)

-

Physical Form: Solid or liquid[5]

-

Purity: Typically available at ≥97%[5]

Rationale for Investigation: The structural similarity to well-known hindered phenolic antioxidants, specifically the presence of two tert-butyl groups flanking a hydroxyl group, provides a strong theoretical basis for its potential as a polymer stabilizer. The saturated cyclohexyl ring may offer different solubility, volatility, and thermal stability profiles compared to its aromatic counterparts, potentially providing unique advantages in specific polymer systems.

Experimental Protocols for Efficacy Evaluation

The following protocols are designed to provide a comprehensive assessment of the stabilizing potential of this compound in a model polymer system, such as polyethylene or polypropylene.

Protocol 1: Incorporation into Polymer Matrix

Objective: To achieve a homogeneous dispersion of the test compound within the polymer.

Materials & Equipment:

-

Polymer resin (e.g., High-Density Polyethylene, HDPE)

-

This compound

-

Control antioxidant (e.g., 2,6-Di-tert-butyl-4-methylphenol - BHT)

-

Internal mixer (e.g., Brabender Plasticorder) or twin-screw extruder

-

Compression molder

-

Milling machine

Procedure:

-

Drying: Dry the polymer resin according to the manufacturer's specifications to prevent hydrolytic degradation during processing.

-

Masterbatch Preparation (Optional but Recommended):

-

In a high-speed mixer, create a concentrated masterbatch of the test compound in the polymer resin (e.g., 5-10% w/w).

-

Melt-compound the masterbatch using a twin-screw extruder.

-

Pelletize the extrudate.

-

-

Compounding:

-

Prepare several formulations with varying concentrations of this compound (e.g., 0.05%, 0.1%, 0.25% w/w).

-

Include a negative control (no antioxidant) and a positive control (e.g., 0.1% BHT).

-

Melt-mix the polymer resin with the calculated amount of the test compound (or masterbatch) in an internal mixer or extruder at a temperature suitable for the polymer (e.g., 180-220°C for HDPE).

-

-

Sample Preparation:

-

Compression mold the compounded polymer into plaques of a specified thickness (e.g., 1-2 mm) for subsequent testing.

-

Ensure consistent cooling rates to minimize variations in morphology.

-

Cut test specimens from the molded plaques to the required dimensions for each analytical technique.

-

Caption: Workflow for incorporating additives into a polymer matrix.

Protocol 2: Accelerated Thermal Aging

Objective: To simulate the long-term effects of heat exposure on the stabilized polymer in a shortened timeframe. This protocol is based on the principles outlined in ASTM D3045.[8][9]

Materials & Equipment:

-

Forced-air convection oven(s) with precise temperature control

-

Prepared polymer test specimens

-

Calibrated thermometer/thermocouple

Procedure:

-

Temperature Selection: Choose a series of at least three elevated temperatures for aging. The highest temperature should not cause melting or significant physical distortion of the specimens.[8] A common starting point for polyolefins is 110°C, 125°C, and 140°C.

-

Specimen Placement: Suspend the test specimens in the oven(s) ensuring they are not in contact with each other or the oven walls to allow for uniform air circulation.

-

Time Intervals: At each temperature, remove sets of specimens (at least three replicates per formulation) at predetermined time intervals (e.g., 0, 100, 250, 500, 1000 hours).

-

Post-Aging Analysis: After each time interval, allow the specimens to cool to room temperature in a desiccator before performing analytical tests as described in Protocol 3.

-

Failure Criterion: Define a failure point, which is typically a 50% loss of a key mechanical property (e.g., tensile elongation at break) or a significant change in an analytical parameter (e.g., a specific carbonyl index value).

Protocol 3: Analytical Evaluation of Degradation

Objective: To quantitatively measure the extent of polymer degradation and the effectiveness of the stabilizer.

4.3.1. Melt Flow Index (MFI) Analysis

-

Principle: MFI measures the ease of flow of a molten polymer. Chain scission due to degradation leads to a lower molecular weight and a higher MFI, while cross-linking results in a lower MFI.

-

Procedure:

-

Measure the MFI of the unaged and aged samples according to ASTM D1238 or ISO 1133.

-

Use conditions appropriate for the polymer being tested (e.g., 190°C/2.16 kg for polyethylene).

-

Plot the percentage change in MFI versus aging time for each formulation. A stabilized polymer will show a smaller change in MFI over time.

-

4.3.2. Fourier Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy is used to detect the formation of carbonyl groups (C=O), a primary indicator of oxidative degradation in polyolefins.[10][11][12]

-

Procedure:

-

Acquire the FTIR spectrum of thin film samples or the surface of plaques using an ATR-FTIR or transmission mode.

-

Monitor the growth of the carbonyl peak, typically in the region of 1700-1750 cm⁻¹.

-

Calculate the "Carbonyl Index" by taking the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change with degradation (e.g., a C-H bending peak around 1460 cm⁻¹ or 2920 cm⁻¹).

-

Plot the Carbonyl Index versus aging time. A lower rate of increase in the Carbonyl Index indicates better stabilization.

-

4.3.3. Mechanical Property Testing

-

Principle: Polymer degradation leads to a loss of mechanical integrity, particularly ductility.

-

Procedure:

-

Perform tensile testing on unaged and aged dumbbell-shaped specimens according to ASTM D638 or ISO 527.

-

Measure properties such as tensile strength at break, and elongation at break.

-

Plot the retention of elongation at break (%) versus aging time. The time to reach 50% retention is often used as a key performance indicator.

-

Data Presentation and Interpretation

The effectiveness of this compound should be compared against the negative and positive controls. Data should be summarized in tables for clarity.

Table 1: Hypothetical MFI Data after 500 hours of Aging at 125°C

| Formulation | Initial MFI (g/10 min) | MFI after 500 hrs | % Change in MFI |

| HDPE (No Antioxidant) | 0.95 | 5.20 | +447% |

| HDPE + 0.1% BHT | 0.96 | 1.55 | +61% |

| HDPE + 0.1% 2,6-DB-4-MCH* | 0.95 | 1.85 | +95% |

*this compound

Table 2: Hypothetical Carbonyl Index Data after 500 hours of Aging at 125°C

| Formulation | Initial Carbonyl Index | Carbonyl Index after 500 hrs |

| HDPE (No Antioxidant) | <0.01 | 0.45 |

| HDPE + 0.1% BHT | <0.01 | 0.08 |

| HDPE + 0.1% 2,6-DB-4-MCH* | <0.01 | 0.12 |

*this compound

A successful outcome would be for the formulations containing this compound to show significantly smaller changes in MFI, a slower rate of carbonyl group formation, and better retention of mechanical properties compared to the unstabilized control. Its performance relative to the BHT control will determine its potential as a viable alternative or synergistic additive.

Conclusion

While direct application data for this compound as a polymer stabilizer is not widely published, its chemical structure presents a compelling case for its investigation. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its antioxidant efficacy. By following these methodologies, scientists can generate reliable data to determine if this sterically hindered alicyclic alcohol can serve as a novel and effective tool in the crucial field of polymer stabilization.

References

- 1. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]

- 2. partinchem.com [partinchem.com]

- 3. vinatiorganics.com [vinatiorganics.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 163119-16-2 [sigmaaldrich.com]

- 6. 2,6-Bis-tert-butyl-4-methylcyclohexanol | 163119-16-2 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. micomlab.com [micomlab.com]

- 9. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 10. esrf.fr [esrf.fr]

- 11. Degradation of Polymer Films on Surfaces: A Model Study with Poly(sebacic anhydride) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. madisongroup.com [madisongroup.com]

Application of 2,6-Di-tert-butyl-4-methylcyclohexanol in Lubricants: An In-depth Technical Guide

A Note to the Researcher: The direct application of 2,6-Di-tert-butyl-4-methylcyclohexanol as a lubricant additive is not extensively documented in publicly available scientific literature. However, its structural analog, 2,6-Di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene or BHT) , is a widely studied and utilized antioxidant in the field of lubrication. This guide will focus on the well-established principles and applications of BHT as a representative sterically hindered phenol. The principles discussed are foundational and can serve as a strong starting point for investigating the potential of this compound, which may be explored for similar functionalities.

Introduction: The Challenge of Lubricant Degradation